Bis(2-ethylhexyl) glutarate

Beschreibung

Contextualization within the Diester Family of Chemical Compounds

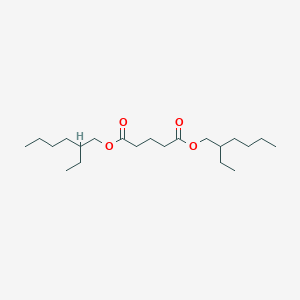

Bis(2-ethylhexyl) glutarate is a member of the diester family of organic compounds. Diesters are characterized by the presence of two ester functional groups. In the case of this compound, its structure is derived from the esterification of one molecule of glutaric acid (a five-carbon dicarboxylic acid) with two molecules of 2-ethylhexanol. smolecule.com This structure, featuring a central glutarate backbone flanked by two branched 2-ethylhexyl chains, is key to its properties. smolecule.com

The diester family is broad, encompassing widely studied compounds like phthalates, adipates, and sebacates, which are extensively used as plasticizers. wikipedia.orgnih.gov Plasticizers are additives that increase the flexibility and durability of materials, most notably polyvinyl chloride (PVC). wikipedia.orgwikipedia.org this compound is often studied in comparison to these other diesters. For instance, its performance characteristics are frequently benchmarked against bis(2-ethylhexyl) phthalate (B1215562) (DEHP) and bis(2-ethylhexyl) adipate (B1204190) (DEHA). wikipedia.orgnih.gov Unlike DEHP, which is based on phthalic acid (an aromatic dicarboxylic acid), this compound is an aliphatic diester, a structural difference that influences its physical properties and has driven research into its use as a non-phthalate alternative. wikipedia.orgwikipedia.org

The synthesis of this compound is a typical esterification reaction where glutaric acid and 2-ethylhexanol are heated, often with an acid catalyst like sulfuric acid, to produce the diester and water. smolecule.com The compound is characterized by low water solubility and good solubility in organic solvents, which is typical for diesters of its molecular weight. smolecule.com

Overview of Historical and Emerging Academic Research Trajectories

Historically, research into this compound has been closely linked to the polymer industry's search for effective plasticizers. The development of plasticizers dates back to the 19th century, with significant expansion in the 1930s following the commercialization of PVC. wikipedia.org Phthalates, especially DEHP, became the dominant class of plasticizers due to their low cost and excellent performance in making PVC flexible and durable. wikipedia.orgwikipedia.org However, as questions arose regarding the environmental and health profiles of certain phthalates, research intensified to identify and characterize alternative compounds. This provided the primary impetus for the academic and industrial investigation of aliphatic diesters like this compound.

Emerging research trajectories for this compound are expanding beyond its role as a PVC plasticizer. Current studies are exploring its utility in a variety of other applications:

Lubricants: Its properties, such as fluidity at low temperatures, make it a candidate for inclusion in lubricant formulations. smolecule.com

Cosmetics: It is investigated for use as an emollient, film-forming agent, and skin-conditioning agent in cosmetic and personal care products. industrialchemicals.gov.au

Environmental Science: Researchers use the compound to study the behavior and fate of organic contaminants in the environment, comparing its solubility and biodegradability to other substances. smolecule.com

Material Science: Its potential use extends to enhancing the flexibility and durability of materials like cables, hoses, and synthetic leather, valued for its low volatility and good compatibility. myskinrecipes.com

Fundamental Research Questions and Objectives in the Study of this compound

The scientific study of this compound is driven by several fundamental research questions aimed at understanding its chemical behavior and optimizing its applications.

Key objectives of this research include:

Structure-Property Relationship: A primary goal is to understand how its specific molecular structure—the five-carbon glutarate core and the branched eight-carbon alkyl chains—determines its physical and chemical properties. This includes quantifying its viscosity, boiling point, thermal stability, and plasticizing efficiency. chemsrc.com

Mechanism of Action: In polymer science, a core research question is the precise mechanism by which this compound interacts with polymer chains to increase flexibility. This involves studying its miscibility and interaction with polymers like PVC at a molecular level.

Synthesis and Purification: Research focuses on optimizing the esterification process to maximize yield and purity. This involves studying different catalysts, reaction conditions, and purification techniques to develop efficient and economical production methods.

Chemical Reactivity and Degradation: An important area of investigation is the compound's reactivity, including its susceptibility to hydrolysis and transesterification. smolecule.com Understanding its degradation pathways under various conditions (e.g., heat, light) is crucial for predicting its long-term performance and environmental persistence. smolecule.com

Analytical Method Development: A continuing objective is the development of sensitive and specific analytical methods for detecting and quantifying this compound in various matrices, from industrial products to environmental samples. This is essential for quality control and environmental monitoring studies.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 21302-20-5 |

| Molecular Formula | C21H40O4 |

| Molecular Weight | 356.5 g/mol |

| IUPAC Name | bis(2-ethylhexyl) pentanedioate |

| Density | 0.931 g/cm³ |

| Boiling Point | 371°C at 760 mmHg |

| Flash Point | 163.5°C |

| Refractive Index | 1.449 |

| LogP | 5.67590 |

This table was generated using data from references nih.govchemsrc.com.

Eigenschaften

IUPAC Name |

bis(2-ethylhexyl) pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-5-9-12-18(7-3)16-24-20(22)14-11-15-21(23)25-17-19(8-4)13-10-6-2/h18-19H,5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXLQQAKBRIHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864984 | |

| Record name | Pentanedioic acid, 1,5-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21302-20-5 | |

| Record name | Di(2-ethylhexyl) glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21302-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021302205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, 1,5-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, 1,5-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLHEXYL) GLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O75P6P53Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Manufacturing Processes of Bis 2 Ethylhexyl Glutarate

Esterification Reactions for Bis(2-ethylhexyl) Glutarate Synthesis

Esterification, the core process for producing this compound, can be approached through several chemical routes. The selection of a specific method often depends on factors like raw material availability, desired purity, and production scale.

Direct Esterification of Glutaric Acid with 2-Ethylhexanol

The most conventional method for synthesizing this compound is the direct esterification of glutaric acid with 2-ethylhexanol. smolecule.comresearchgate.net This reaction involves combining the dicarboxylic acid with the branched alcohol, typically in the presence of a catalyst to accelerate the process. smolecule.com The reaction proceeds in two steps: the formation of the monoester, mono-(2-ethylhexyl) glutarate, followed by the formation of the diester, this compound. researchgate.net To drive the reaction towards completion, water, a byproduct of the esterification, is continuously removed from the reaction mixture, often by heating under reflux. smolecule.com

Transesterification Approaches

Transesterification represents an alternative pathway for the synthesis of this compound. This process involves the reaction of a different glutarate ester, such as dimethyl glutarate, with 2-ethylhexanol. In this equilibrium reaction, the 2-ethylhexyl alcohol displaces the original alcohol (e.g., methanol) from the ester, yielding this compound and the displaced alcohol as a byproduct. While specific studies on the transesterification for this exact compound are not widely detailed in the provided results, the synthesis of analogous high-molecular-weight esters like bis(2-ethylhexyl) sebacate (B1225510) is accomplished via transesterification of dimethyl sebacate with 2-ethylhexanol. researchgate.net This method can be catalyzed by various substances, including lipases or chemical catalysts like sodium methoxide. researchgate.netscience.gov

Catalytic Systems and Reaction Kinetics in this compound Production

Homogeneous Catalysis Research

Homogeneous catalysts, which exist in the same phase as the reactants, are commonly used in esterification reactions. savemyexams.com For the synthesis of this compound, strong mineral acids like sulfuric acid (H₂SO₄) are frequently employed. researchgate.net Research into the kinetics of this reaction has shown that in the presence of a sulfuric acid catalyst, the formation of the monoester is a first-order reaction, while the subsequent formation of the diester follows second-order kinetics. researchgate.net Homogeneous catalysts are effective but can present challenges in separation from the final product, necessitating neutralization and washing steps. The development of newer homogeneous catalysts, such as Brønsted acidic ionic liquids, has been explored for similar ester syntheses, offering potential advantages like easier separation and catalyst recycling. mdpi.com

Heterogeneous Catalysis Development

Heterogeneous catalysts, which are in a different phase from the reaction mixture (typically a solid catalyst in a liquid reaction), offer significant advantages, primarily the ease of separation and potential for reuse. st-andrews.ac.uksavemyexams.com While specific examples for this compound are limited in the search results, the broader field of ester hydrogenation and synthesis relies heavily on heterogeneous systems for industrial applications. rsc.orgst-andrews.ac.uk These catalysts often consist of a metal or metal oxide dispersed on a high-surface-area support. acs.org For analogous processes, such as the synthesis of bis-2-ethylhexyl adipate (B1204190), Lewis acids like titanium tetrabutoxide have been used to accelerate the reaction and achieve high conversion rates. acs.org The development of robust heterogeneous catalysts that can function under milder conditions is a key area of research, aiming to combine the high activity of homogeneous systems with the practical benefits of heterogeneous ones. st-andrews.ac.uk

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. Key variables include temperature, the molar ratio of reactants, and catalyst concentration.

Key Optimization Parameters:

Molar Ratio: Using an excess of one reactant, typically the alcohol (2-ethylhexanol), can shift the reaction equilibrium to favor the formation of the diester. mdpi.com

Temperature: Higher temperatures generally increase the reaction rate. However, an optimal temperature must be determined to avoid side reactions or degradation of the product. mdpi.com For the synthesis of a similar ester, an optimal temperature of 70°C was identified using a specific catalyst. researchgate.net

Catalyst Concentration: The amount of catalyst influences the reaction speed. Studies on similar esterifications have determined optimal catalyst concentrations to maximize yield while minimizing cost and potential contamination. researchgate.net

Water Removal: As an equilibrium-limited reaction, the continuous removal of water is crucial for driving the synthesis towards high conversion of the dicarboxylic acid into the diester product.

Kinetic studies provide valuable data for process optimization. For the uncatalyzed and sulfuric acid-catalyzed esterification of glutaric acid with 2-ethylhexanol, the activation energies and frequency factors have been determined, allowing for precise control and modeling of the reaction. researchgate.net

Table 1: Kinetic Parameters for the Esterification of Glutaric Acid with 2-Ethylhexanol

| Reaction Stage | Catalytic Condition | Reaction Order |

|---|---|---|

| Monoester Formation | With H₂SO₄ Catalyst | 1st Order |

| Diester Formation | With H₂SO₄ Catalyst | 2nd Order |

| Monoester Formation | Without Catalyst | 1st Order (w.r.t. acid) |

Data derived from a study on the reaction kinetics. researchgate.net

Table 2: Example of Optimized Conditions for a Similar Ester Synthesis (2-ethylhexyl ester)

| Parameter | Optimal Value |

|---|---|

| Catalyst Concentration | 0.6 wt. % |

| Reaction Temperature | 70°C |

| Molar Ratio (Acid:Alcohol) | 1:1.5 |

| Reaction Time | 11.5 min |

These conditions were determined for a specific transesterification reaction using response surface methodology (RSM) and may serve as a reference for optimizing this compound synthesis. researchgate.net

Purification Techniques and Their Impact on Compound Integrity

The final purity of this compound is paramount for its industrial applications. The purification process is designed to remove unreacted starting materials, residual catalysts, and byproducts formed during the synthesis. The choice of purification method can significantly impact the compound's integrity, affecting its color, stability, and performance characteristics.

Distillation and Separation Methodologies

Distillation is a primary technique for purifying this compound after the initial esterification reaction. smolecule.com The process leverages the differences in boiling points between the desired product and various impurities.

Following the main esterification reaction, a multi-step separation and purification process is typically employed. This often begins with a neutralization wash to remove the acid catalyst, followed by water washing to eliminate any remaining water-soluble impurities. A crucial "dealcoholization" step is then used to recover the excess 2-ethylhexanol, which can be recycled back into the manufacturing process. google.comgoogle.com

Vacuum distillation is often the final purification step for the crude ester. This technique is essential because this compound, like similar high-molecular-weight esters, has a high boiling point. Performing the distillation under reduced pressure lowers the boiling point, which prevents thermal degradation of the compound that could occur at atmospheric pressure. smolecule.comoecd.org

However, a significant challenge in the distillation of similar diesters is the presence of other diester byproducts with very similar boiling points, making their separation by distillation technically difficult. oecd.org To circumvent the need for high-vacuum distillation, which requires significant equipment investment, alternative refining steps can be introduced. For analogous compounds, a refining agent—a mixture of substances like sodium carbonate (soda ash), calcium oxide, magnesium oxide, activated carbon, and diatomite—is added to the crude product. google.comgoogle.com This mixture helps to remove impurities that affect the product's color and purity, followed by a final filtration step. google.com

Table 1: Post-Esterification Purification Steps for Diesters

| Step | Purpose | Common Reagents/Methods |

| Washing | Neutralize and remove the acid catalyst and water-soluble impurities. | Water, Sodium Carbonate Solution |

| Dealcoholization | Remove and recover excess alcohol (2-ethylhexanol). | Distillation/Evaporation |

| Refinement | Remove color bodies and other minor impurities. | Adsorbents (Activated Carbon, Diatomite), Alkaline Oxides (CaO, MgO) |

| Final Purification | Isolate the high-purity final product. | Vacuum Distillation or Filtration |

Chromatographic Purification Strategies

While distillation and chemical refining are common in bulk industrial production, chromatographic techniques are invaluable for achieving very high purity, particularly for analytical standards and specialized research applications. sigmaaldrich.com These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of this compound and related compounds. sielc.comresearchgate.net Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode used for these types of molecules. sielc.com For instance, a method for analyzing the related compound bis(2-ethylhexyl) phosphate (B84403) uses a reverse-phase column with a mobile phase of acetonitrile (B52724) and water. sielc.com

For preparative separations aimed at isolating pure compound, these analytical HPLC methods can be scaled up. sielc.com Additionally, ion-exchange chromatography has been effectively used in combination with reversed-phase HPLC for the detailed separation of metabolites of structurally similar phthalate (B1215562) esters from complex biological matrices. nih.gov

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another critical analytical technique. While primarily used for identifying and quantifying the compound and its impurities, GC principles are also applied in preparative GC for obtaining small quantities of ultra-pure material. canada.ca

Investigation of Byproduct Formation and Process Chemistry

The primary synthesis route for this compound is the direct esterification of glutaric acid with 2-ethylhexanol. smolecule.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction via reflux. smolecule.comgoogle.com

The process chemistry, however, is not without the potential for byproduct formation. The main impurities that can be present in the crude product include:

Unreacted Starting Materials : Residual glutaric acid and 2-ethylhexanol. smolecule.com

Monoester : 2-ethylhexyl glutarate, the intermediate product where only one of the carboxylic acid groups of glutaric acid has been esterified.

Dehydration Products : Elevated reaction temperatures can lead to the dehydration of 2-ethylhexanol, forming ethers or alkenes.

Degradation Products : Exposure to excessive heat or light can cause the ester to degrade, cleaving the ester bonds through hydrolysis to revert to glutaric acid and 2-ethylhexanol, or breaking down into smaller carboxylic acids and alcohols. smolecule.com

Colored Byproducts : Side reactions, particularly at high temperatures, can generate colored impurities that discolor the final product. mdpi.com

The reaction is an equilibrium process. To achieve a high yield of the diester, an excess of the alcohol (2-ethylhexanol) is typically used to shift the equilibrium towards the product side. The continuous removal of water is also crucial for driving the reaction to completion. smolecule.com

Table 2: Potential Byproducts in the Synthesis of this compound

| Byproduct Type | Chemical Name | Formation Pathway |

| Incomplete Reaction | Mono(2-ethylhexyl) glutarate | Incomplete esterification of glutaric acid. |

| Unreacted Reagent | Glutaric Acid | Incomplete reaction. |

| Unreacted Reagent | 2-Ethylhexanol | Used in excess, must be removed post-reaction. |

| Degradation | Smaller Carboxylic Acids & Alcohols | Thermal or light-induced breakdown of the ester. smolecule.com |

| Side Reaction | Di(2-ethylhexyl) ether | Dehydration of 2-ethylhexanol at high temperatures. |

Understanding these potential byproducts is essential for designing effective purification strategies. For example, residual acidic impurities like glutaric acid or the sulfuric acid catalyst are typically removed by a neutralization wash. The excess alcohol is removed by dealcoholization, and colored byproducts can be removed using adsorbents like activated carbon. google.comgoogle.com

Functional Performance Characterization and Material Science Applications of Bis 2 Ethylhexyl Glutarate

Research on Bis(2-ethylhexyl) Glutarate as a Polymer Plasticizer

Plasticizers are additives that increase the flexibility and processability of brittle polymers like polyvinyl chloride (PVC). mdpi.com They function by increasing the free volume within the polymer matrix, which allows for greater movement of the polymer chains. kinampark.com

The compatibility of a plasticizer with a polymer is crucial for its effectiveness. This compatibility can be predicted using solubility parameters. kinampark.com For a plasticizer to be effective, it must be miscible with the polymer, allowing it to be incorporated into the polymer matrix. kinampark.com The interaction between the plasticizer and the polymer at the interface is also a key factor.

Molecular dynamics simulations have been employed to study the interfacial dynamics of nanoparticles in a polymer matrix. These studies have shown that the stiffness of the nanoparticle and the interaction strength between the nanoparticle and the polymer significantly influence the segmental dynamics of the polymer at the interface. rug.nl When the nanoparticle-polymer interactions are strong, stiffer nanoparticles lead to a more pronounced slowing of the polymer's segmental dynamics in the interfacial region. rug.nl Conversely, with weaker interactions, the nanoparticle's stiffness has a minimal impact on the interfacial dynamics. rug.nl

Research on poly(propylene glycol) (PPG) derivatives has also highlighted the importance of interfacial energy and specific interactions on the behavior of polymers under confinement. researchgate.net The modification of end groups in PPG affects the interactions with the surrounding matrix, leading to changes in the glass transition temperature of the confined polymer. researchgate.net Specifically, the ability to form hydrogen bonds plays a significant role in the dynamics of the interfacial polymer fraction. researchgate.net

The addition of a plasticizer significantly alters the mechanical and rheological properties of a polymer. The effectiveness of a plasticizer is often compared to the industry standard, di(2-ethylhexyl) phthalate (B1215562) (DEHP). mdpi.com

Studies on alternative plasticizers for PVC have shown that compounds with similar branched structures to DEHP, such as di(2-ethylhexyl) succinate (B1194679) (DEHS) and di(2-ethylhexyl) maleate (B1232345) (DEHM), exhibit nearly identical rheological responses to DEHP. mdpi.com The storage modulus (G′) and loss modulus (G″), which are measures of a material's viscoelastic behavior, were found to be equivalent for PVC blends with DEHS, DEHM, and DEHP. mdpi.com This indicates a comparable performance in terms of processing and flexibility.

The addition of plasticizers generally reduces the viscosity of polymer blends, improving their flow behavior. researchgate.net Research on energetic polymer blends with azido (B1232118) ester plasticizers, including bis(1,3-diazido prop-2-yl) glutarate, demonstrated a reduction in viscosity, which is crucial for processing. researchgate.net

The following table summarizes the effect of different plasticizers on the mechanical properties of PVC:

| Plasticizer | Effect on Storage Modulus (G') vs. DEHP | Effect on Loss Modulus (G'') vs. DEHP | Reference |

| Di(2-ethylhexyl) succinate (DEHS) | Equivalent | Equivalent | mdpi.com |

| Di(2-ethylhexyl) maleate (DEHM) | Equivalent | Equivalent | mdpi.com |

| Dihexyl succinate | More effective reduction | - | mdpi.com |

This table is for illustrative purposes and based on findings for structurally similar compounds.

A critical aspect of plasticizer performance is its permanence within the polymer matrix. Migration refers to the movement of the plasticizer out of the polymer, while leaching is the extraction of the plasticizer by a liquid. kinampark.com This phenomenon is a concern as it can alter the material's properties over its service life. kinampark.comreach-clp-biozid-helpdesk.de

Plasticizers are not covalently bonded to the polymer, which facilitates their migration. mdpi.com The rate of migration and leaching can be influenced by various factors, including temperature and the nature of the surrounding medium (e.g., aqueous or organic solvents). mdpi.com For instance, studies on DEHP have shown that its release from PVC films is significantly higher in organic solvents compared to aqueous solutions. mdpi.com

The potential for an additive to be released from a polymer matrix depends on how it is incorporated. Additives that are not chemically bound or are present as residual monomers are more susceptible to leaching. reach-clp-biozid-helpdesk.de

Investigations into this compound as a Lubricant Component

This compound is also investigated for its potential use in lubricant formulations, where it can enhance fluidity, particularly at lower temperatures. smolecule.com Synthetic esters, in general, are valued as lubricant base oils due to their desirable properties. researchgate.net

Tribology is the study of friction, wear, and lubrication. The performance of a lubricant is evaluated by its ability to reduce friction and wear between moving surfaces. nih.gov

Research on branched dicarboxylate esters has shown their potential as biolubricant base oils. researchgate.net These esters exhibit good low-temperature properties and high viscosity indices. researchgate.net For example, di-2-ethylhexyl dodecanedioate (B1236620) has demonstrated a high flash point, and di-2-ethylhexyl azelate has shown a very low pour point. researchgate.net Tribological studies indicated that these esters behave as non-Newtonian fluids and provide boundary lubrication with a low coefficient of friction at both 40°C and 100°C. researchgate.net

Ionic liquids are also being explored as lubricant additives. A study on a phosphonium-based ionic liquid, trihexyltetradecylphosphonium (B14245789) bis(2-ethylhexyl) phosphate (B84403), as an additive in automatic transmission fluid showed its effectiveness in non-electrified conditions, particularly at lower loads. mdpi.com

The following table presents data from a tribological study of various dicarboxylate esters:

| Dicarboxylate Ester | Pour Point (°C) | Flash Point (°C) | Viscosity Index (VI) | Reference |

| Di-2-ethylhexyl dodecanedioate (D2EHD) | -58 | 200 | 178-216 | researchgate.net |

| Di-2-ethylhexyl azelate (D2EHAz) | < -60 | - | 178-216 | researchgate.net |

| Di-2-ethylhexyl suberate (B1241622) (D2EHSub) | < -60 | - | 178-216 | researchgate.net |

This table illustrates the properties of structurally similar compounds.

The thermal and oxidative stability of a lubricant are critical for its performance, especially at high operating temperatures. nih.govsemanticscholar.org Oxidation is a primary degradation process that affects the service life of a lubricant and can lead to an increase in viscosity due to the formation of carboxylic acids. nih.govsemanticscholar.org

The rate of oxidation in lubricants increases significantly with temperature. semanticscholar.org Research on vegetal oil-based lubricants has shown that their poor thermo-oxidative properties are a major limitation, with a maximum operating temperature often restricted to around 70°C for neat oils. nih.gov Chemical modifications, such as esterification, are employed to improve these properties. nih.gov

Studies on dicarboxylate esters have indicated good oxidative stability. researchgate.net For instance, di-2-ethylbutyl dodecanedioate showed a high oxidative temperature. researchgate.net The thermal stability of esters is influenced by their chemical structure. For example, diesters based on short-chain linear diacids tend to have lower thermal stability compared to those derived from longer-chain acids. nih.gov However, branching in the side chains, as seen in di(2-ethylhexyl) dimerate, can lead to significantly lower pour points and good oxidative stability. nih.gov

Structure-Activity Relationship Studies for Enhanced Functional Properties

The functional performance of this compound as a material additive, particularly as a plasticizer, is intrinsically linked to its molecular architecture. Structure-activity relationship (SAR) studies for diester plasticizers focus on systematically modifying the two primary components of the molecule—the central dicarboxylic acid backbone and the terminal alcohol side chains—to understand and predict their impact on key performance metrics. These studies are crucial for designing molecules with enhanced properties such as improved thermal stability, greater plasticizing efficiency, and reduced migration.

Influence of the Dicarboxylic Acid Backbone

The length of the linear aliphatic chain in the dicarboxylic acid component significantly influences the plasticizer's effectiveness and its interaction with polymer matrices. In the family of linear dicarboxylic acid esters, the number of methylene (B1212753) units in the acid chain affects properties like flexibility, low-temperature performance, and compatibility.

Research comparing esters of various dicarboxylic acids has shown a clear trend: increasing the length of the aliphatic acid chain can enhance plasticizing properties. mdpi.com For instance, a study comparing dibutoxyethyl esters of glutaric acid (C5), adipic acid (C6), azelaic acid (C9), and sebacic acid (C10) in Polyvinyl Chloride (PVC) demonstrated that esters with longer acid chains, such as dibutoxyethyl sebacate (B1225510) (DBES), exhibited the best plasticizing effect. mdpi.comresearchgate.net This was evidenced by the lowest glass transition temperature (Tg) and the widest range of the highly elastic state among the synthesized esters. mdpi.comnih.gov

The data indicate a general tendency for plasticizing efficiency to increase as the acid chain lengthens from glutaric to sebacic acid. mdpi.com The glutarate structure (C5) provides a balance of properties, positioning it between the shorter-chain succinates (C4) and the more common long-chain adipates (C6). While shorter acid chains can sometimes improve compatibility, longer chains are generally more effective at increasing the free volume between polymer chains, which enhances flexibility and lowers the glass transition temperature. mdpi.comnih.gov

Table 1: Comparative Effect of Dicarboxylic Acid Structure on PVC Properties Data derived from studies on various dibutoxyethyl esters.

| Dicarboxylic Acid Component | Acid Chain Length | Resulting Ester | Glass Transition Temperature (Tg) of PVC Blend (°C) |

| Glutaric Acid | C5 | Dibutoxyethyl glutarate (DBEG) | - |

| Adipic Acid | C6 | Dibutoxyethyl adipate (B1204190) (DBEA) | - |

| Azelaic Acid | C9 | Dibutoxyethyl azelate (DBEAz) | - |

| Sebacic Acid | C10 | Dibutoxyethyl sebacate (DBES) | 39.6 |

Note: Specific Tg values for DBEG and DBEA were not explicitly provided in the compared context, but the trend indicates DBES as having the lowest Tg, thus the highest plasticizing efficiency in that specific study. mdpi.com

Influence of the Alcohol Side-Chain Structure

The structure of the alcohol component, particularly its chain length and degree of branching, is a critical determinant of a plasticizer's functional properties. The 2-ethylhexyl side chains in this compound are a prime example of how structural complexity impacts performance.

Branching: The ethyl branch at the second carbon position of the hexyl chain is a key feature. This branching disrupts the linearity of the side chain, which can prevent the plasticizer from crystallizing at low temperatures and enhances its compatibility with polymers like PVC. mdpi.com Branched structures are known to improve solubility and lower the dissolution temperatures of the plasticizer within the polymer matrix. mdpi.com However, some studies suggest that highly branched structures may be slightly less efficient at reducing Tg compared to their linear counterparts of the same carbon number, as linear chains can space polymer backbones further apart. researchgate.net

Chain Length: The total of eight carbon atoms in the 2-ethylhexanol moiety provides a significant non-polar character to the molecule. Longer alkyl side chains are generally more effective at reducing the glass transition temperature. nih.govresearchgate.net This effect is attributed to an increase in the free volume within the polymer. However, excessively long chains can lead to decreased miscibility with the polymer, as the polar ester groups become a smaller fraction of the total molecular volume, reducing favorable interactions with polar polymers like PVC. researchgate.net

The combination of the C5 glutarate core with the branched C8 alcohol chains in this compound results in a molecule with a moderate polarity and molecular weight. This specific architecture provides a desirable balance of properties, including good plasticizing efficiency, favorable low-temperature flexibility, and reasonable permanence due to its molecular weight. kinampark.comhallstarindustrial.com

Table 2: Summary of Structure-Property Relationships in Diester Plasticizers

| Structural Feature | Influence on Functional Properties | Rationale |

| Dicarboxylic Acid Chain Length | ||

| Increasing Length (e.g., Glutarate to Adipate/Sebacate) | Increases plasticizing efficiency (lower Tg), improves low-temperature performance. mdpi.comresearchgate.net | Longer chains create more free volume between polymer chains, enhancing molecular mobility. kinampark.com |

| Decreasing Length (e.g., Glutarate to Succinate) | May improve compatibility/solubility but can reduce plasticizing efficiency. rsc.org | Higher proportion of polar ester groups relative to the non-polar alkyl chain. |

| Alcohol Side-Chain Structure | ||

| Increasing Linear Chain Length | Increases plasticizing efficiency. nih.gov | Greater spacing between polymer chains. |

| Increasing Chain Branching (e.g., 2-ethylhexyl) | Enhances compatibility, improves low-temperature flexibility, can reduce migration. mdpi.comacs.org | Branching disrupts packing and crystallization, increasing solubility within the polymer matrix. |

These structure-activity relationship studies underscore that this compound's functional profile is a direct consequence of its specific molecular design. By modulating the acid and alcohol components, it is possible to fine-tune the properties of glutarate esters for specialized material science applications, optimizing for characteristics such as enhanced flexibility, thermal endurance, or migration resistance.

Environmental Fate and Transport Dynamics of Bis 2 Ethylhexyl Glutarate

Biodegradation Pathways and Kinetics

The breakdown of chemical compounds in the environment is a critical process influencing their persistence and potential impact. For Bis(2-ethylhexyl) glutarate (DEHG), a substance used in various industrial applications, understanding its biodegradation is key to assessing its environmental behavior.

Aerobic Biodegradation Mechanisms in Aquatic Environments

In the presence of oxygen, microorganisms play a significant role in the degradation of organic compounds. This process, known as aerobic biodegradation, involves the enzymatic breakdown of complex molecules into simpler substances. aropha.com For diesters like DEHG, the initial and often rate-limiting step is the hydrolysis of the ester bonds. This reaction is catalyzed by esterase enzymes produced by a wide array of microorganisms. aropha.comnih.gov This initial hydrolysis would break down DEHG into glutaric acid and 2-ethylhexanol.

Following the initial hydrolysis, the resulting products undergo further degradation. Glutaric acid, a dicarboxylic acid, can be metabolized through various pathways, ultimately entering the central carbon metabolism of microorganisms. 2-ethylhexanol, a branched-chain alcohol, is also subject to microbial degradation, though its structure can sometimes lead to slower breakdown compared to straight-chain alcohols. The complete aerobic biodegradation of organic compounds ultimately yields carbon dioxide and water. aropha.com

Studies on similar compounds, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP), show that aerobic degradation proceeds through the hydrolysis to mono(2-ethylhexyl) phthalate (MEHP) and then to phthalic acid and 2-ethylhexanol. researchgate.netplos.org This suggests a similar pathway for DEHG. The efficiency of this process is influenced by various environmental factors including temperature, pH, and the availability of nutrients. plos.orgmdpi.com

Anaerobic Biodegradation Potential

In environments devoid of oxygen, such as in certain sediments and wastewater treatment sludge, anaerobic biodegradation becomes the primary degradation pathway. While information specifically on DEHG is limited, studies on analogous compounds like DEHP provide insights into the potential anaerobic fate of DEHG.

The anaerobic degradation of DEHP has been observed to occur, albeit often at a slower rate than aerobic degradation. mdpi.comdntb.gov.ua The process is also initiated by the hydrolysis of the ester linkages, yielding phthalic acid and 2-ethylhexanol. nih.gov Subsequent degradation of these intermediates under anaerobic conditions is carried out by specialized consortia of microorganisms. For instance, 2-ethylhexanol can be degraded to methane (B114726) under methanogenic conditions. nih.gov The degradation of the dicarboxylic acid portion, in this case, glutaric acid, would also proceed through pathways mediated by anaerobic bacteria. The complete anaerobic degradation process ultimately produces methane and carbon dioxide. nih.gov

It is important to note that the persistence of some ester compounds has been observed under anaerobic conditions. For example, in one study, DEHP remained unaffected for an extended period in a methanogenic culture that readily degraded its hydrolysis products. nih.gov This highlights the complexity of anaerobic degradation and the potential for the parent compound to persist if the initial hydrolysis step is slow.

Microbial Community Dynamics in Degradation Processes

The degradation of complex organic molecules like DEHG is not the work of a single microbial species but rather a community of microorganisms working in concert. uvm.eduethz.ch The dynamics of this community are crucial for the efficient breakdown of the compound.

In aerobic environments, a diverse range of bacteria and fungi have been identified as capable of degrading esters. Genera such as Pseudomonas, Rhodococcus, Bacillus, and Arthrobacter are frequently implicated in the degradation of phthalate esters and are likely to play a role in DEHG degradation as well. plos.orgfrontiersin.org The presence of the target compound can lead to the enrichment of specific microbial populations that are efficient degraders. researchgate.net

Under anaerobic conditions, the microbial community is typically more complex, often involving syntrophic relationships where the metabolic products of one group of organisms are consumed by another. For example, in the anaerobic degradation of DEHP, one group of bacteria may hydrolyze the ester, while another group ferments the resulting alcohol and acid, and methanogens convert the fermentation products to methane. nih.govnih.gov The dynamics of these communities can be influenced by the concentration of the contaminant and other environmental conditions. nih.gov The structure of the microbial community can shift in response to the presence of the pollutant, with an increase in the abundance of species capable of utilizing the compound or its degradation intermediates. researchgate.netnih.gov

Environmental Partitioning and Distribution Modeling

Understanding how a chemical distributes itself among different environmental compartments—air, water, soil, and sediment—is essential for predicting its fate and potential exposure pathways.

Air-Water Partitioning Investigations

The partitioning of a chemical between air and water is described by its Henry's Law constant (H). copernicus.orghenrys-law.orgwikipedia.org A high Henry's Law constant indicates a greater tendency for a chemical to volatilize from water into the air. For compounds with low vapor pressure and low water solubility, like many plasticizers, the Henry's Law constant can be low, suggesting they are less likely to be found in significant concentrations in the atmosphere. oecd.orgnih.gov

Table 1: Estimated Physicochemical Properties Relevant to Air-Water Partitioning

This table is populated with data for a structurally similar compound, bis(2-ethylhexyl) azelate, due to the lack of specific data for this compound.

| Property | Value | Source |

| Molecular Weight | 356.5 g/mol | nih.gov |

| Vapour Pressure | 5.04 x 10⁻⁶ hPa at 25°C | oecd.org |

| Water Solubility | < 0.0004 mg/L at 20°C | oecd.org |

Note: The provided data is for bis(2-ethylhexyl) azelate and is used as a surrogate to infer the likely properties of this compound.

Soil-Water and Sediment-Water Distribution Studies

The tendency of an organic chemical to adsorb to soil and sediment is a key factor in its environmental distribution. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the distribution coefficient (Kd). nih.govresearchgate.netepa.gov A high Koc value indicates a strong affinity for the organic carbon fraction of soil and sediment, leading to accumulation in these compartments. canada.caoekotoxzentrum.ch

For hydrophobic compounds like DEHG, with a high calculated octanol-water partition coefficient (log Kow of 6.5), significant partitioning to soil and sediment is expected. oecd.orgnih.gov This means that when released into the environment, a large portion of the compound will likely be found in soil and sediment rather than in the water column. oecd.orgcanada.ca Modeling studies of similar compounds confirm that soil and sediment are the main target compartments. oecd.org

The distribution coefficient (Kd) is influenced by both the chemical's properties and the characteristics of the soil or sediment, such as its organic carbon content and pH. epa.govnj.gov The strong adsorption to soil and sediment can reduce the bioavailability of the compound for microbial degradation but also makes these compartments long-term sinks. cdc.gov

Table 2: Predicted Environmental Distribution and Partitioning Coefficients

This table includes calculated values for this compound and data for similar compounds to illustrate expected partitioning behavior.

| Parameter | Value | Compound | Source |

| log Kow | 6.5 | This compound | nih.gov |

| Calculated log Koc | 5.48 | bis(2-ethylhexyl) azelate | oecd.org |

| Predicted Distribution | Soil: 28.6%, Sediment: 67.5% | bis(2-ethylhexyl) azelate | oecd.org |

Note: The log Koc and predicted distribution data are for bis(2-ethylhexyl) azelate, a structurally similar compound, and are used to infer the likely behavior of this compound.

Fugacity Modeling for Environmental Compartments

For instance, a Level III Mackay fugacity model was used to predict the environmental distribution of bis(2-ethylhexyl) azelate, a structurally similar long-chain diester. nih.gov This model, which assumes a steady-state condition with constant emissions and includes degradation and advection as loss processes, indicated that sediment and soil are the primary receiving compartments for this type of compound. nih.govsemanticscholar.orggoogle.com Given the structural similarities and comparable physicochemical properties, a similar distribution pattern is anticipated for this compound, with a strong tendency to partition to solid phases in the environment.

The high calculated octanol-water partition coefficient (XLogP3) of 6.5 for this compound further supports this prediction, indicating a high affinity for organic matter and lipids, which are abundant in soil and sediment. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H40O4 | nih.gov |

| Molecular Weight | 356.5 g/mol | nih.gov |

| XLogP3 (Octanol-Water Partition Coefficient) | 6.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

Note: The data in this table is computationally generated.

Assessment of Environmental Persistence and Mobility

The environmental persistence of a chemical is its ability to remain in the environment without being degraded. The mobility of a chemical refers to its potential to move between different environmental compartments.

Based on the slow predicted rate of hydrolysis and the likely slow rate of direct photodegradation, this compound is expected to be moderately to highly persistent in soil and sediment, where it is likely to accumulate. The persistence will be influenced by the presence of microorganisms capable of biodegradation, which is not covered in this abiotic assessment.

The mobility of this compound in the environment is expected to be low. This is primarily due to its predicted high octanol-water partition coefficient (XLogP3 of 6.5) and consequently a high organic carbon-water partition coefficient (Koc). nih.gov A high Koc value indicates a strong tendency for the compound to adsorb to organic matter in soil and sediment, limiting its partitioning into the water phase and thus its transport through the aqueous environment. Its low estimated water solubility further contributes to its low mobility in water. Long-chain aliphatic esters, in general, are characterized by low mobility in soil.

Ecotoxicological Research and Ecological Impact Assessment of Bis 2 Ethylhexyl Glutarate

Aquatic Ecotoxicological Studies

Detailed experimental research on the impact of Bis(2-ethylhexyl) glutarate on aquatic ecosystems is scarce. The majority of available data is predictive and not derived from direct experimental studies.

Acute Toxicity to Aquatic Organisms (e.g., Fish, Daphnia Magna, Algae)

Specific experimental studies determining the acute toxicity of this compound to key aquatic organisms such as fish, Daphnia magna, and algae have not been identified in the public domain. However, predicted data from a Safety Data Sheet (SDS) provides some indication of its potential acute aquatic toxicity. It is crucial to note that these are estimated values and have not been confirmed by laboratory testing.

Predicted Acute Aquatic Toxicity of this compound

| Organism | Endpoint | Predicted Value | Source |

|---|---|---|---|

| Daphnia magna (Water flea) | 48-hour EC50 | > 0.16 mg/L | nerc.ac.uk |

EC50 (Effective Concentration 50) is the concentration of a substance that causes a defined effect in 50% of the test population.

These predicted values suggest that while the acute toxicity to Daphnia magna may be relatively low, there is a potential for higher toxicity to algae. However, without experimental validation, these figures should be interpreted with caution. In one study concerning bis(2-ethylhexyl) azelate, this compound was listed as an impurity (2.2%), but the study did not provide any specific toxicity data for the glutarate compound itself. publish.csiro.au

Chronic Ecotoxicity and Sublethal Effects

There is a complete lack of published scientific studies on the chronic ecotoxicity and sublethal effects of this compound on aquatic organisms. Long-term exposure effects, such as impacts on reproduction, growth, and development, remain unknown.

Effects on Aquatic Ecosystem Function

No information is available regarding the effects of this compound on broader aquatic ecosystem functions. Potential impacts on processes such as nutrient cycling, decomposition, and community structure have not been investigated.

Terrestrial Ecotoxicological Investigations

The environmental fate and effects of this compound in terrestrial ecosystems are entirely uncharacterized in the scientific literature.

Toxicity to Soil Organisms and Plants

There are no available studies on the toxicity of this compound to soil-dwelling organisms (e.g., earthworms, microorganisms) or to terrestrial plants. The potential for this compound to cause adverse effects on soil health and plant growth is currently unknown.

Impact on Terrestrial Biogeochemical Cycles

No research has been conducted to assess the impact of this compound on crucial terrestrial biogeochemical cycles, such as carbon and nitrogen cycling. Its potential to interfere with these fundamental ecosystem processes has not been evaluated.

Bioaccumulation and Bioconcentration Potential Research

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. For this compound, this potential is primarily evaluated through its Bioaccumulation Factor (BCF) and by considering its behavior within food webs.

Direct experimental data on the bioconcentration factor (BCF) for this compound are limited. Consequently, its bioaccumulation potential is largely inferred from computational models and data from structurally similar compounds.

In a registration dossier submitted to the European Chemicals Agency (ECHA), the BCF for a substance considered structurally and functionally similar to this compound was predicted using various computational models. europa.eu The BCFBAF program, part of the Estimation Programs Interface developed by the US Environmental Protection Agency, estimated a BCF of 205.5 L/kg wet weight. europa.eu This value does not exceed the typical bioaccumulation threshold of 2000, suggesting the chemical is not expected to significantly bioaccumulate in the food chain. europa.eu Other predictive models have yielded different estimates; the Chemspider database predicted a BCF of 573.05, while the SciFinder database estimated a BCF of 775. europa.eu

Predicted Bioconcentration Factors for a Substance Structurally Similar to this compound

| Prediction Model/Source | Predicted BCF Value (L/kg) | pH | Temperature (°C) |

|---|---|---|---|

| BCFBAF Program (EPI Suite) | 205.5 | Not Specified | 25 |

| Chemspider Database | 573.05 | 5.5 and 7.4 | Not Specified |

| SciFinder Database | 775 | Not Specified | 25 |

Data sourced from ECHA Registration Dossier. europa.eu

While these values are for a related diester, they provide an indication of the likely behavior of this compound. The collective data from predictive models and surrogate chemicals suggest a low to moderate bioaccumulation potential, remaining below the thresholds that typically trigger significant regulatory concern.

Specific research into the trophic transfer and magnification of this compound through aquatic or terrestrial food webs is not widely available in published literature. The potential for biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—is therefore inferred from its physicochemical properties and the behavior of analogous compounds.

For the structurally related and extensively studied plasticizer, bis(2-ethylhexyl) phthalate (B1215562) (DEHP), it is considered that biomagnification through the aquatic food chain is unlikely to occur. canada.ca This is attributed to the ability of fish and other organisms to metabolize the compound. canada.ca However, the behavior of chemicals can be highly specific. For example, a study on the brominated phthalate, bis(2-ethylhexyl)-3,4,5,6-tetrabromo-phthalate (TBPH), found that it did undergo trophic magnification in the food web of Lake Taihu, with a trophic magnification factor (TMF) of 2.42. researchgate.net

Ecotoxicological Endpoints and Mechanistic Interpretations of Observed Effects

Direct ecotoxicological data for this compound are scarce. Much of the understanding of its potential effects is derived from studies on mixtures containing it or on structurally similar diester plasticizers.

Data from an OECD report on bis(2-ethylhexyl) azelate, a substance in which this compound was an impurity (2.2%), provides some insight into its potential aquatic toxicity. oecd.org In acute toxicity tests, no adverse effects were observed in fish, daphnids, or algae at concentrations up to the limit of water solubility, suggesting low acute toxicity to aquatic organisms. oecd.org

Acute Aquatic Toxicity of Bis(2-ethylhexyl) azelate (containing 2.2% this compound)

| Species | Trophic Level | Endpoint | Duration | Result (mg/L) |

|---|---|---|---|---|

| Oryzias latipes (Japanese rice fish) | Fish | LC50 | 96 h | > 0.072 (> Water Solubility) |

| Daphnia magna (Water flea) | Invertebrate | EC50 | 48 h | > 0.093 (> Water Solubility) |

| Pseudokirchneriella subcapitata | Algae | ErC50 (growth rate) | 72 h | > 0.08 (> Water Solubility) |

| Pseudokirchneriella subcapitata | Algae | EbC50 (biomass) | 72 h | > 0.08 (> Water Solubility) |

Data sourced from OECD SIDS Initial Assessment Report. oecd.org

While direct mechanistic studies on this compound are lacking, research on related phthalates like DEHP provides potential insights into the mechanisms of action that could be relevant. Studies on DEHP have identified it as an endocrine disruptor, capable of interfering with the hormonal systems of various organisms. wikipedia.orgnih.gov In aquatic invertebrates and vertebrates, exposure to DEHP has been linked to reproductive and developmental effects. nih.govnih.gov

Furthermore, research points to oxidative stress as a key mechanistic pathway for phthalate toxicity. In the mussel Mytilus galloprovincialis, exposure to environmentally relevant concentrations of DEHP induced significant changes in antioxidant enzyme activities. frontiersin.org A study on the nematode Caenorhabditis elegans found that co-exposure to DEHP and titanium dioxide nanoparticles synergistically aggravated toxicity by disrupting bioenergetics, leading to reduced ATP levels and mitochondrial damage. nih.gov These findings suggest that potential ecotoxicological effects of compounds like this compound might be mediated through impacts on endocrine function, cellular energy metabolism, and oxidative balance. However, dedicated research is required to confirm these mechanisms for this compound specifically.

Toxicological Research and Human Health Risk Science Mechanistic Focus of Bis 2 Ethylhexyl Glutarate

In Vitro and In Vivo Toxicological Screening Methodologies

Toxicological screening of chemical substances involves a battery of tests to identify potential hazards to human health. These methodologies can be broadly categorized into in vitro (experiments conducted in a controlled environment outside of a living organism, such as in a test tube or cell culture) and in vivo (experiments conducted within a whole, living organism) assays.

Cytotoxicity assays are a fundamental component of in vitro toxicology, designed to assess the potential of a substance to cause damage or death to cells. These investigations often involve exposing cultured cells to the test substance and measuring various endpoints, such as cell viability, membrane integrity, and metabolic activity. For instance, a common method is the neutral red uptake assay, which assesses cell viability by measuring the accumulation of a dye in the lysosomes of living cells. Another approach is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

While specific cytotoxicity data for pure Bis(2-ethylhexyl) glutarate is limited, studies on related compounds provide context. For example, research on Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), a structurally similar plasticizer, has shown that it can induce oxidative stress and affect cell viability in various cell lines. nih.gov

Genotoxicity and mutagenicity assessments are crucial for determining a chemical's potential to damage genetic material (DNA), which can lead to mutations and potentially cancer. A standard initial screening tool is the bacterial reverse mutation assay, commonly known as the Ames test. oecd.org This test uses specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect gene mutations. oecd.org

In a study where the test substance contained 2.2% this compound as an impurity, a reverse gene mutation assay was conducted following OECD Test Guideline 471. oecd.org The assay, which utilized Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2uvrA, with and without metabolic activation, showed no evidence of mutagenic activity. oecd.org Growth inhibition was not observed at concentrations up to 5000 µ g/plate in any of the tested strains. oecd.org

Another important in vitro test is the chromosomal aberration test, which evaluates the potential of a substance to cause structural changes in chromosomes. In a study on a mixture containing this compound, the chemical was not found to be genotoxic in a chromosomal aberration test in vitro. oecd.org

Table 1: Genotoxicity Study of a Mixture Containing this compound

| Test Type | Test System | Concentration | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2uvrA | Up to 5000 µ g/plate | With and without | Negative | oecd.org |

| In Vitro Chromosomal Aberration Test | - | - | With and without | Negative | oecd.org |

| Note: The test substance was a mixture containing 77.2% Bis(2-ethylhexyl) azelate and 2.2% this compound, among other impurities. oecd.org |

Systemic Toxicity Studies and Investigation of Target Organ Effects

Systemic toxicity studies are designed to evaluate the effects of a substance on the entire organism, including identifying specific target organs that may be susceptible to damage.

Acute toxicity studies aim to determine the adverse effects that can occur shortly after a single exposure to a substance. A key parameter in these studies is the median lethal dose (LD50), which is the dose required to cause death in 50% of the test animals. For Bis(2-ethylhexyl) azelate, a substance with a similar structure and in which this compound was an impurity in some studies, the oral LD50 in rats was found to be greater than 2,000 mg/kg body weight for both sexes, indicating low acute toxicity. oecd.org

Repeated dose toxicity studies involve exposing animals to a substance daily for an extended period, typically 28 or 90 days, to assess the cumulative effects of exposure. In a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422), rats were administered a mixture containing this compound by gavage. oecd.org In this study, where the primary component was Bis(2-ethylhexyl) azelate, a No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity was determined to be 300 mg/kg bw/day. oecd.org At the higher dose of 1000 mg/kg bw/day, effects such as suppressed body weight gain in males and hypertrophy of centrilobular hepatocytes were observed. oecd.org

Table 2: Repeated Dose Toxicity Study Findings for a Mixture Containing this compound in Rats

| Parameter | Dose (mg/kg bw/day) | Observation | Reference |

| Body Weight Gain (Males) | 1000 | Suppressed | oecd.org |

| Liver Histopathology (Males) | 1000 | Hypertrophy of centrilobular hepatocytes | oecd.org |

| NOAEL | 300 | No adverse effects observed | oecd.org |

| Note: The test substance was a mixture containing 77.2% Bis(2-ethylhexyl) azelate and 2.2% this compound, among other impurities. oecd.org |

Reproductive and Developmental Toxicology Research

Reproductive and developmental toxicology studies investigate the potential of a substance to interfere with the ability to reproduce and to cause harm to the developing organism. In the combined repeated dose toxicity study with the reproduction/developmental toxicity screening test (OECD TG 422) mentioned previously, which used a mixture containing this compound, no treatment-related changes in reproductive or developmental parameters were observed. oecd.org The NOAEL for reproductive and developmental toxicity was considered to be 1000 mg/kg bw/day, the highest dose tested. oecd.org These findings suggest that under the conditions of this study, the tested mixture did not adversely affect reproductive function or the development of offspring. oecd.org

Developmental Neurotoxicity and Teratogenicity Investigations

2-EHA is recognized as a potent developmental toxin. industrialchemicals.gov.au For example, studies on the analogue Hexanedioic acid, bis(2-ethylhexyl) ester, which also metabolizes to 2-EHA, suggest an expectation of some developmental toxicity. industrialchemicals.gov.au The developmental toxicity potential of valeric acid, another related carboxylic acid, has also been examined, with some studies noting effects such as delayed ossification at maternally toxic doses. europa.eu However, other research on analogues like bis(2-ethylhexyl) azelate found no treatment-related changes in developmental parameters in a screening test, establishing a NOAEL for developmental toxicity at 1000 mg/kg bw/day. oecd.org

Local Irritation and Sensitization Potential Research

There is a lack of specific dermal and ocular irritation data for this compound. Information is therefore derived from studies on structurally related diesters of 2-ethylhexanol. These studies generally indicate a low potential for irritation. For example, Hexanedioic acid, bis(2-ethylhexyl) ester was reported to be slightly irritating to rabbit skin after a 24-hour exposure but showed no irritation after four hours. industrialchemicals.gov.au In the eye, it was found to be non-irritating or slightly irritating. industrialchemicals.gov.au Similarly, bis(2-ethylhexyl) azelate is indicated to have a low potential for both skin and eye irritation. oecd.org One product specification sheet for a substance containing this compound indicated it was a non-irritant in a dermal OECD 404 study but an irritant in an ocular OECD 405 study. vigon.com

Table 1: Summary of Irritation Findings for Analogue Compounds

| Analogue Compound | Dermal Irritation (Rabbit) | Ocular Irritation (Rabbit) | Reference |

|---|---|---|---|

| Hexanedioic acid, bis(2-ethylhexyl) ester | Slightly irritating (24h exposure) | Non-irritating to slightly irritating | industrialchemicals.gov.au |

| Bis(2-ethylhexyl) azelate | Low potential | Low potential | oecd.org |

No dedicated skin sensitization studies for this compound were found. However, assessments of several analogous compounds suggest a low potential for skin sensitization. Studies on Hexanedioic acid, bis(2-ethylhexyl) ester and bis(2-ethylhexyl) adipate (B1204190) did not find evidence of dermal sensitization in guinea pig tests. industrialchemicals.gov.augreenchemistryandcommerce.org A human repeated insult patch test on di(2-ethylhexyl)terephthalate (DEHT) also concluded a lack of sensitization. researchgate.net While some research has explored whether Di(2-ethylhexyl) phthalate (DEHP) can enhance skin sensitization to other chemicals, it is not typically considered a sensitizer (B1316253) itself. nih.gov

Toxicokinetics, Metabolism, and Distribution Studies

Specific toxicokinetic data for this compound are not available. The absorption, distribution, metabolism, and excretion are inferred from its structure and data on similar diesters. Like other phthalates and adipates, it is anticipated that this compound can be absorbed through oral, dermal, and inhalation routes. cdc.gov

Upon ingestion, it is expected to undergo rapid hydrolysis in the gastrointestinal tract by lipases, breaking down into its constituent parts: glutaric acid and 2-ethylhexanol. The 2-ethylhexanol is then likely absorbed and further metabolized. This pathway is supported by toxicokinetic studies on analogues. For instance, in a human study with deuterium-labeled di-2-(ethylhexyl) adipate, the parent compound was not detected in plasma. industrialchemicals.gov.au Instead, the metabolite 2-ethylhexanoic acid (2-EHA) was the primary compound identified, indicating rapid and extensive metabolism. industrialchemicals.gov.au

Studies on Di(2-ethylhexyl) phthalate (DEHP) show that after absorption, its metabolites are widely distributed in the body, with higher concentrations often found in the liver. cdc.govfsc.go.jp However, evidence does not suggest significant accumulation. fsc.go.jp Elimination of metabolites for these types of compounds occurs primarily through urine and feces. cdc.gov

Table 2: Anticipated Metabolic Pathway of this compound

| Step | Process | Reactant | Product(s) |

|---|---|---|---|

| 1 | Hydrolysis (in GI tract) | This compound | Glutaric acid + 2-Ethylhexanol |

| 2 | Oxidation | 2-Ethylhexanol | 2-Ethylhexanoic acid (2-EHA) and other metabolites |

| 3 | Conjugation & Excretion | Metabolites | Glucuronide conjugates excreted in urine/feces |

Biotransformation and Metabolite Identification

The biotransformation of this compound (BEHG) is presumed to follow metabolic pathways similar to other dialkyl esters, such as phthalates and adipates, due to the absence of direct studies on BEHG itself. The primary and initial step in the metabolism of these esters is hydrolysis, catalyzed by non-specific esterases present in various tissues, including the gut, liver, and blood plasma. nih.govresearchgate.net This enzymatic cleavage of the ester bonds is expected to yield mono(2-ethylhexyl) glutarate (MEHG), glutaric acid, and 2-ethylhexanol. smolecule.com

Following the initial hydrolysis, the resulting metabolites are likely to undergo further biotransformation. The monoester, MEHG, can be further hydrolyzed to glutaric acid and another molecule of 2-ethylhexanol. The liberated 2-ethylhexanol can be oxidized to 2-ethylhexanoic acid, which may then undergo further metabolic reactions. industrialchemicals.gov.au Glutaric acid, being an endogenous substance, can enter the cellular metabolic pool. federalregister.gov

Based on the metabolism of structurally related compounds, it is hypothesized that the primary metabolites of BEHG found in urine would include MEHG and its further oxidized products, as well as metabolites of 2-ethylhexanol. The identification of these metabolites would likely be accomplished using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) after enzymatic deconjugation of urine samples to release any glucuronidated or sulfated metabolites.

While specific studies on BEHG are lacking, research on analogous compounds provides a framework for predicting its metabolic fate. For instance, studies on bis(2-ethylhexyl) adipate (DEHA) have identified mono(2-ethylhexyl) adipate (MEHA) and adipic acid as major metabolites. industrialchemicals.gov.aucpsc.govnih.gov Similarly, the metabolism of various phthalate esters is well-documented, with the initial hydrolysis to the monoester being a key step. researchgate.netwikipedia.orgchemicalbook.comiarc.frnih.goveuropa.eunih.govnih.govcanada.ca

Table 1: Predicted Metabolites of this compound

| Precursor | Metabolite | Metabolic Pathway |

| This compound | Mono(2-ethylhexyl) glutarate | Hydrolysis |

| This compound | Glutaric acid | Hydrolysis |

| This compound | 2-Ethylhexanol | Hydrolysis |

| Mono(2-ethylhexyl) glutarate | Glutaric acid | Hydrolysis |

| 2-Ethylhexanol | 2-Ethylhexanoic acid | Oxidation |

Excretion Kinetics

Specific data on the excretion kinetics of this compound and its metabolites are not available in the scientific literature. However, based on studies of similar compounds like bis(2-ethylhexyl) phthalate (DEHP) and bis(2-ethylhexyl) adipate (DEHA), it can be inferred that BEHG and its metabolites are likely to be excreted relatively rapidly, primarily in the urine. nih.gov

For structurally related diesters, the parent compound is generally not found in significant amounts in the urine, with the majority of the excreted products being the monoester and its further oxidized metabolites, often in conjugated forms such as glucuronides. canada.ca The half-life of these metabolites is typically in the range of hours, indicating a low potential for bioaccumulation from a single exposure. cpsc.gov For example, studies on DEHP have shown that its metabolites are largely cleared from the body within 24 to 48 hours. nih.gov

The route of administration can influence the excretion kinetics. Following oral exposure, a significant portion of the compound may be hydrolyzed in the gastrointestinal tract before absorption. The absorbed metabolites are then processed by the liver and excreted via the kidneys. It is also possible that a fraction of the administered dose may be eliminated in the feces.

Table 2: Inferred Excretion Profile of this compound

| Parameter | Inferred Characteristic | Basis of Inference |

| Primary Route of Excretion | Urine | Studies on DEHP and DEHA nih.gov |

| Major Excreted Forms | Mono(2-ethylhexyl) glutarate and its oxidized metabolites (free and conjugated) | Studies on related diesters canada.ca |

| Excretion Half-life | Likely in the range of several hours | Studies on DEHP nih.gov |

| Bioaccumulation Potential | Low | Rapid excretion observed for similar compounds |

Molecular Mechanisms of Adverse Outcome Pathways

There is currently no established Adverse Outcome Pathway (AOP) specifically for this compound. An AOP provides a framework that connects a molecular initiating event (MIE) to an adverse outcome at a biological level of organization relevant to risk assessment. epa.gov However, based on the known biological activities of its potential metabolites and structurally similar compounds, several putative MIEs and subsequent key events (KEs) can be hypothesized.

One potential MIE could be the interaction of BEHG or its metabolites with nuclear receptors. For example, some phthalates and their metabolites are known to be ligands for peroxisome proliferator-activated receptors (PPARs). wikipedia.org Activation of PPARs, particularly PPARα in the liver, can lead to a cascade of events including altered lipid metabolism, peroxisome proliferation, and ultimately, hepatotoxicity in rodents.

Another potential MIE could involve the disruption of cellular signaling pathways. Research on diethyl glutarate has shown that glutarate can act as an immunometabolite, affecting T-cell function and metabolism. biorxiv.orgnih.gov It has been demonstrated that glutarate can inhibit α-ketoglutarate-dependent dioxygenases and post-translationally modify the pyruvate (B1213749) dehydrogenase complex, thereby altering cellular metabolism. biorxiv.orgnih.gov If BEHG is metabolized to glutaric acid, it could potentially trigger similar downstream events.

Furthermore, the metabolite 2-ethylhexanoic acid is a known developmental toxicant. industrialchemicals.gov.au This suggests that an AOP for developmental toxicity could be initiated by the formation of this metabolite from BEHG.

It is important to note that these are hypothesized pathways based on data from related compounds. The development of a specific AOP for this compound would require dedicated mechanistic studies to identify the MIE and the sequence of key events leading to any adverse outcomes.

Table 3: Hypothesized Molecular Initiating Events and Potential Adverse Outcomes for this compound

| Hypothesized Molecular Initiating Event (MIE) | Potential Key Events | Potential Adverse Outcome | Basis of Hypothesis |

| Peroxisome Proliferator-Activated Receptor (PPAR) Activation | Altered gene expression, Peroxisome proliferation, Oxidative stress | Hepatotoxicity | Analogy with phthalate esters wikipedia.org |

| Inhibition of α-ketoglutarate-dependent dioxygenases | Altered cellular metabolism, Epigenetic modifications | Immunomodulation, Developmental toxicity | Studies on glutarate biorxiv.orgnih.gov |

| Formation of 2-ethylhexanoic acid | Disruption of developmental signaling pathways | Developmental toxicity | Known toxicity of 2-ethylhexanoic acid industrialchemicals.gov.au |

Advanced Analytical Chemistry Methodologies for Bis 2 Ethylhexyl Glutarate

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for separating Bis(2-ethylhexyl) glutarate from complex mixtures. The choice of technique depends on the volatility and polarity of the compound and the matrix in which it is found.